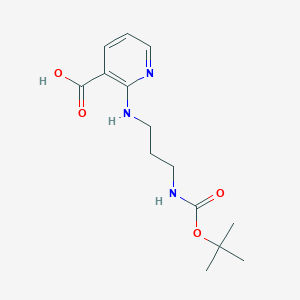

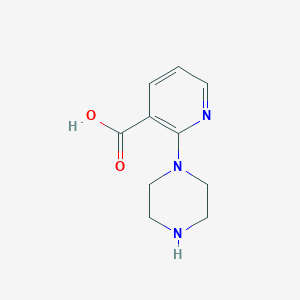

3-(Benzoylamino)-2-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids are the basic unit of proteins. More than 300 amino acids are found in nature but only 20 amino acids are standard and present in protein because they are coded by genes . Benzoic acid is an antimicrobial food additive . It is conjugated to GLYCINE in the liver and excreted as hippuric acid .

Synthesis Analysis

The synthesis of certain compounds often involves the reaction of an acid with an amine group. For example, 2-(3-Chloromethyl)benzoyloxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as solvent with pyridine catalyst .

Molecular Structure Analysis

Amino acids have a carboxylic acid-containing an aliphatic primary amino group in the α position to the carboxyl group and with a characteristic stereochemistry .

Chemical Reactions Analysis

Amino acids can connect with a peptide bond involving their amino and carboxylate groups. A covalent bond formed between the alpha-amino group of one amino acid and an alpha-carboxyl group of other forming -CO-NH-linkage .

Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solid. All amino acids have a high melting point greater than 200o. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Pharmaceutical Building Block

3-(Benzoylamino)-2-thiophenecarboxylic acid: serves as a versatile building block in pharmaceutical research. Its structural flexibility allows for substitutions at both the amino and carboxyl groups, making it ideal for the development of a wide range of novel molecules with potential medical applications .

Anticancer Agent Development

This compound has shown promise in the development of anticancer agents. Its derivatives have been evaluated against various cell lines, showing significant in vitro inhibitory effects on critical targets like VEGFR-2, which is vital for tumor angiogenesis .

Alzheimer’s Disease Research

In the search for treatments for Alzheimer’s disease, 3-(Benzoylamino)-2-thiophenecarboxylic acid derivatives may play a role due to their potential anti-Alzheimer’s properties, providing a new avenue for therapeutic intervention .

Antimicrobial Applications

The antimicrobial properties of this compound’s derivatives suggest their use as potential therapeutic agents in combating bacterial and viral infections, which is crucial given the rising concern over drug-resistant pathogens .

Antioxidant Properties

Research indicates that 3-(Benzoylamino)-2-thiophenecarboxylic acid and its analogs may possess antioxidant properties, which are beneficial in neutralizing harmful free radicals and preventing oxidative stress-related diseases .

Anti-inflammatory Uses

The anti-inflammatory potential of this compound makes it a candidate for the development of new anti-inflammatory drugs, which could be used to treat a variety of inflammatory conditions .

Enzyme Inhibition

As an enzyme inhibitor, 3-(Benzoylamino)-2-thiophenecarboxylic acid derivatives could be used to modulate biological pathways, offering therapeutic benefits in diseases where enzyme activity is dysregulated .

Green Chemistry

In the context of green chemistry, this compound can be involved in the synthesis of benzothiazoles, which are important for their pharmaceutical and biological activity, thus contributing to environmentally friendly chemical processes .

Each of these applications demonstrates the compound’s potential to contribute significantly to scientific research and development across a spectrum of disciplines. Further investigation is needed to evaluate the safety and efficacy of these derivatives in clinical trials and to understand their specific mechanisms of action .

Mechanism of Action

Target of Action

It is known that benzoyl groups often interact with proteins via photo-affinity labeling (pal), a powerful strategy to study protein-protein interactions .

Mode of Action

Upon photoirradiation, these photocrosslinkers generate highly reactive species that react with adjacent molecules, resulting in a direct covalent modification . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

It is known that benzoyl-coa, a compound structurally related to 3-(benzoylamino)-2-thiophenecarboxylic acid, is a central intermediate in the degradation of a large number of aromatic growth substrates .

Pharmacokinetics

It is known that unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

It is known that the benzoyl group can participate in various reactions, including resonance-stabilized carbocation reactions .

Action Environment

It is known that phenazines, which are structurally related to 3-(benzoylamino)-2-thiophenecarboxylic acid, play multiple roles for the producing organism and contribute to their behavior and ecological fitness .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-benzamidothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(8-4-2-1-3-5-8)13-9-6-7-17-10(9)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWJNJRYSGZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Benzoylamino)-2-thiophenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)